4-Bromo-8-nitroisoquinoline

Beschreibung

BenchChem offers high-quality 4-Bromo-8-nitroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-8-nitroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

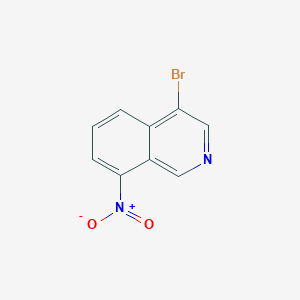

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-8-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCPLMDZUBRAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-8-nitroisoquinoline chemical properties

An In-Depth Technical Guide to 4-Bromo-8-nitroisoquinoline: Properties, Synthesis, and Reactivity for Advanced Research

Abstract

4-Bromo-8-nitroisoquinoline is a strategically important heterocyclic building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct and orthogonally reactive functional groups—a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily converted to a versatile amine—makes it a highly valuable intermediate. This guide provides a comprehensive technical overview of its chemical properties, proposes a robust synthetic pathway, details its key chemical transformations, and discusses its potential applications for researchers, chemists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's fundamental properties is critical for its safe handling, storage, and application in experimental work.

Identifier and Structural Information

The unique identity and structure of 4-bromo-8-nitroisoquinoline are defined by several key identifiers.

Table 1: Core Identifiers and Structural Details

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 677702-62-4 | [1][2][3] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][3][4] |

| Molecular Weight | 253.055 g/mol | [3][4] |

| IUPAC Name | 4-bromo-8-nitroisoquinoline | [1] |

| Canonical SMILES | C1=CC2=C(C=NC=C2C(=C1)[O-])Br | [3] |

| InChI Key | KPCPLMDZUBRAKV-UHFFFAOYSA-N |[1][3][4] |

Figure 1: Chemical Structure of 4-Bromo-8-nitroisoquinoline.

Physical and Chemical Properties

The physical state and key chemical metrics dictate the conditions required for reactions and storage.

Table 2: Physical and Chemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | [1][4] |

| Boiling Point | 379.9 ± 27.0 °C at 760 mmHg | [1] |

| pKa (Predicted) | 1.56 ± 0.24 | [3] |

| Topological Polar Surface Area | 58.7 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Purity (Typical) | 95-98% | [1][4] |

| Storage Temperature | 4°C or Room Temperature |[1] |

Spectroscopic Profile

While specific spectral data for 4-bromo-8-nitroisoquinoline is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds like 4-bromoisoquinoline and 5-bromo-8-nitroisoquinoline.[5][6][7]

-

¹H NMR: The spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring and the benzene ring will appear as doublets, triplets, or doublets of doublets, with coupling constants characteristic of aromatic systems. The presence of the electron-withdrawing nitro group and the electronegative bromine atom will cause significant downfield shifts for adjacent protons.

-

¹³C NMR: Nine distinct signals are expected in the aromatic region. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronic effects. The carbon atom attached to the nitro group (C8) will also show a characteristic shift.

-

IR Spectroscopy: Key vibrational bands would include those for C=N stretching in the isoquinoline ring, Ar-NO₂ stretching (symmetric and asymmetric, typically around 1530 and 1350 cm⁻¹), and C-Br stretching in the lower frequency region.

Handling and Safety Precautions

This compound is classified as harmful and requires careful handling in a laboratory setting.

Table 3: GHS Hazard and Precautionary Information

| Category | Statement | Source(s) |

|---|---|---|

| Signal Word | Warning | [1] |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][8] |

Expert Insight: Always handle 4-bromo-8-nitroisoquinoline in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Characterization

While 4-bromo-8-nitroisoquinoline is commercially available, understanding its synthesis is crucial for specialized applications or when scaling up. A logical synthetic route involves the nitration of a 4-bromoisoquinoline precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway disconnects the nitro group first, leading back to the key intermediate 4-bromoisoquinoline, which itself can be synthesized from isoquinoline.

Sources

- 1. 4-Bromo-8-nitroisoquinoline | 677702-62-4 [sigmaaldrich.com]

- 2. 677702-62-4 Cas No. | 4-Bromo-8-nitroisoquinoline | Apollo [store.apolloscientific.co.uk]

- 3. Page loading... [guidechem.com]

- 4. 4-BROMO-8-NITROISOQUINOLINE | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Bromoisoquinoline(1532-97-4) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Synthesis of 4-Bromo-8-nitroisoquinoline: Strategies and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Core in Medicinal Chemistry

The isoquinoline scaffold is a prominent bicyclic N-heterocycle found in a vast array of natural products, particularly alkaloids, and is a cornerstone of numerous synthetic pharmaceuticals. Its rigid structure and ability to present substituents in a defined three-dimensional space make it a "privileged structure" in drug discovery. Compounds containing the isoquinoline core exhibit a broad spectrum of biological activities, including use as anesthetics (dimethisoquin), antihypertensives (debrisoquine), and vasodilators (papaverine).[1]

The functionalization of the isoquinoline ring with electron-withdrawing groups like nitro (-NO₂) and halogens (-Br) is of paramount importance. The nitro group can be readily reduced to a versatile amino group, which can then be used for a wide range of transformations.[2] Halogens, such as bromine, are key participants in modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[2][3] The target molecule, 4-bromo-8-nitroisoquinoline, thus represents a highly valuable, albeit challenging, synthetic intermediate.

Challenges in the Regioselective Synthesis of 4-Bromo-8-nitroisoquinoline

The primary challenge in synthesizing 4-bromo-8-nitroisoquinoline lies in controlling the regioselectivity of electrophilic aromatic substitution (SEAr) on the isoquinoline ring.

-

Electronic Landscape: The isoquinoline system consists of two fused rings: a pyridine ring (electron-deficient) and a benzene ring (electron-rich). Under acidic conditions, typical for nitration and bromination, the ring nitrogen is protonated, further deactivating the entire system, particularly the pyridine ring, towards electrophilic attack.

-

Directing Effects: Consequently, electrophilic substitution preferentially occurs on the benzenoid ring at positions C5 and C8, which are electronically analogous to the α-positions of naphthalene. Direct nitration of isoquinoline, for instance, yields approximately 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline.[4] Similarly, direct bromination under strongly acidic conditions regioselectively yields 5-bromoisoquinoline.[5][6] Substitution at C4 is electronically disfavored in a standard SEAr manifold.

These inherent electronic biases necessitate multi-step strategies or the use of modern synthetic techniques to override the natural reactivity of the isoquinoline core and achieve the desired C4/C8 substitution pattern.

Proposed Synthetic Strategies for 4-Bromo-8-nitroisoquinoline

Given the challenges of direct functionalization, several multi-step synthetic routes can be proposed. The following strategies are based on established chemical transformations and offer plausible pathways to the target molecule.

Strategy A: Late-Stage C4-Bromination of 8-Nitroisoquinoline

This approach involves first establishing the C8-nitro group and then directing bromination to the C4 position. The synthesis would begin with the nitration of isoquinoline, followed by the separation of the 8-nitroisoquinoline isomer, which is formed as a minor product.[4] The key challenge is the selective bromination of the C4 position in the presence of a deactivating nitro group.

A promising method for this transformation is a dearomatization-halogenation-rearomatization sequence.[3] This strategy temporarily disrupts the aromaticity of the pyridine ring, activating the C4 position for electrophilic attack.

Caption: Strategy A: Synthesis via C4-bromination of 8-nitroisoquinoline.

Hypothetical Protocol:

-

Nitration: Synthesize and isolate 8-nitroisoquinoline from isoquinoline following established literature procedures.

-

Dearomatization: To a solution of 8-nitroisoquinoline in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate (Boc₂O) and a reducing agent (e.g., NaBH₄) at low temperature to form the N-Boc-1,2-dihydroisoquinoline intermediate.

-

Bromination: Treat the dearomatized intermediate with N-bromosuccinimide (NBS). The electrophilic bromine is expected to add to the electron-rich enamine double bond at the C4 position.

-

Rearomatization: Quench the reaction and treat the mixture with a strong acid (e.g., trifluoroacetic acid or HCl) to eliminate the Boc group and drive rearomatization, yielding 4-bromo-8-nitroisoquinoline.

Strategy B: Nitration of 4-Bromoisoquinoline

This retro-synthetic approach begins with 4-bromoisoquinoline, which can be synthesized via several modern methods, including palladium-catalyzed cyclization of 2-alkynyl benzyl azides or via a dearomatization-bromination sequence on isoquinoline itself.[3] The subsequent nitration step is challenging due to the competing directing effects of the C4-bromo substituent and the protonated ring nitrogen.

The bromine at C4 is a deactivating but ortho, para-directing group. However, under the strongly acidic conditions of nitration, the powerful deactivating effect of the N-protonated ring will dominate, likely leading to a mixture of products with nitration occurring on the carbocyclic ring at C5 and C7. Isolating the desired 8-nitro isomer could be difficult.

Caption: Strategy B: Synthesis via nitration of 4-bromoisoquinoline.

Hypothetical Protocol:

-

Synthesis of 4-Bromoisoquinoline: Prepare 4-bromoisoquinoline using a method such as the one-pot dearomatization-bromination-rearomatization of isoquinoline.[3]

-

Nitration: Dissolve 4-bromoisoquinoline in concentrated sulfuric acid at 0 °C. Add potassium nitrate portion-wise, keeping the temperature low.

-

Workup and Isolation: Allow the reaction to proceed to completion, then pour onto crushed ice and neutralize carefully. Extract the products with an organic solvent.

-

Purification: The resulting mixture of isomers will require careful separation using column chromatography or fractional crystallization to isolate the 4-bromo-8-nitroisoquinoline product.

Strategy C: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for introducing halides or other groups onto an aromatic ring via a diazonium salt intermediate, which is in turn generated from a primary amine.[7][8][9] This strategy offers superior regiochemical control compared to direct electrophilic substitution. A plausible route would start with 8-aminoisoquinoline, which can be prepared from 8-nitroisoquinoline.

Caption: Strategy C: Synthesis via a Sandmeyer reaction on a 4-amino-8-nitroisoquinoline precursor.

Hypothetical Protocol:

-

Precursor Synthesis: Synthesize 4-amino-8-nitroisoquinoline. This is a challenging precursor itself and may require a multi-step route, potentially involving the construction of the isoquinoline ring from appropriately substituted benzene derivatives.

-

Diazotization: Suspend 4-amino-8-nitroisoquinoline in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.

-

Workup: Allow the reaction to warm to room temperature and observe the evolution of nitrogen gas. Once the reaction is complete, neutralize the solution, extract the product with an organic solvent, and purify by chromatography to yield 4-bromo-8-nitroisoquinoline.

Reference Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline

While the direct synthesis of the 4-bromo isomer is challenging, a robust and scalable one-pot procedure for the related 5-bromo-8-nitroisoquinoline has been published in Organic Syntheses.[2] This protocol serves as an excellent and authoritative guide to the practicalities of handling isoquinoline under strong electrophilic substitution conditions. It demonstrates the sequential bromination and nitration in a single reaction vessel, highlighting the fine control of temperature required for regioselectivity.

Caption: Workflow for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.

Experimental Protocol (Adapted from Brown, W. D. and Gouliaev, A. H.)[2]

-

Reaction Setup: A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0 °C.

-

Addition of Isoquinoline: Isoquinoline (40 mL, 330 mmol) is added slowly via the addition funnel, ensuring the internal temperature is maintained below 30 °C.

-

Bromination: The resulting solution is cooled to -25 °C. N-bromosuccinimide (NBS) (76.4 g, 429 mmol) is added in portions, maintaining the temperature between -26 °C and -22 °C. The mixture is stirred at -22 °C for 2 hours, then at -18 °C for 3 hours.

-

Nitration: Potassium nitrate (35.0 g, 346 mmol) is added portion-wise, keeping the internal temperature below -10 °C. The mixture is then stirred at -10 °C for 1 hour.

-

Workup: The cooling bath is removed, and the solution is stirred overnight while warming to room temperature. The reaction mixture is then carefully poured onto 1.5 kg of crushed ice. The resulting slurry is neutralized with concentrated aqueous ammonia, keeping the temperature below 30 °C.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a heptane/toluene mixture to afford 5-bromo-8-nitroisoquinoline as a solid.

| Reagent/Parameter | Quantity | Moles | Notes |

| Isoquinoline | 40 mL (44.0 g) | 330 mmol | Starting material |

| Sulfuric Acid (96%) | 340 mL | - | Solvent and catalyst |

| N-Bromosuccinimide | 76.4 g | 429 mmol | Brominating agent (1.3 equiv) |

| Potassium Nitrate | 35.0 g | 346 mmol | Nitrating agent (1.05 equiv) |

| Bromination Temp. | -26 °C to -18 °C | - | Critical for 5-selectivity |

| Nitration Temp. | < -10 °C | - | Controls reaction rate |

| Typical Yield | 47-51% | - | For the purified product |

Advanced & Alternative Methodologies

For complex substitution patterns that defy classical SEAr, modern synthetic chemistry offers alternative approaches:

-

Ring Construction Strategies: Instead of functionalizing a pre-formed isoquinoline ring, one can build the ring from simpler, appropriately substituted precursors. Methods like the Bischler-Napieralski or Pictet-Spengler syntheses allow for the construction of the isoquinoline core from phenylethylamines and an aldehyde or acyl source.[1][10] By starting with a 2-bromo-4-nitrophenylethylamine, one could potentially construct the desired 4-bromo-8-nitro-dihydroisoquinoline skeleton, followed by aromatization.

-

Directed ortho-Metalation (DoM): If a suitable directing group can be installed on the isoquinoline ring (e.g., at C1 or C7), it may be possible to achieve regioselective deprotonation at an adjacent position using a strong base (e.g., LDA), followed by quenching with an electrophilic bromine source. This strategy, however, is highly dependent on the choice and position of the directing group.

Conclusion

The synthesis of 4-bromo-8-nitroisoquinoline is a non-trivial task that underscores the challenges of regiocontrol in the functionalization of N-heterocyclic systems. Direct electrophilic substitution is unlikely to be a viable route. This guide has outlined three plausible, multi-step strategies—late-stage C4-bromination, nitration of 4-bromoisoquinoline, and a Sandmeyer reaction—that leverage established chemical principles to target this specific isomer. Each approach presents its own set of challenges, primarily concerning precursor availability, competing side reactions, and isomer separation. The provided reference protocol for the synthesis of 5-bromo-8-nitroisoquinoline offers an authoritative and practical benchmark for conducting electrophilic substitutions on the isoquinoline core. Future development in this area will likely rely on advances in site-selective C-H functionalization or innovative ring-synthesis strategies to provide more efficient and direct access to complex isoquinoline derivatives.

References

-

Brown, W. D.; Gouliaev, A. H. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses2005 , 81, 98. [Link]

- This cit

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

- This cit

-

Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

- This cit

-

Wikipedia. Sandmeyer reaction. [Link]

- This cit

-

Gouliaev, A. H.; Brown, W. D. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

-

Popp, F. D.; Brill, E. Notes. 3-Methyl-8-nitroisoquinoline. The Journal of Organic Chemistry1961 , 26(7), 2521-2522. [Link]

- This cit

-

Wang, Z., et al. Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy. Organic Letters2023 , 25(25), 4725–4730. [Link]

- This cit

-

Kaur, J., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society2022 , 19, 1389–1422. [Link]

- This cit

-

Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmapproach. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Ashenhurst, J. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

- This cit

- This cit

- This cit

-

Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. [Link]

-

Butt, G.; Williams, C. M. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews2021 , 121(15), 9206-9263. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-8-nitroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-bromo-8-nitroisoquinoline (CAS No. 677702-62-4), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and prospective applications.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[1][3] The strategic introduction of substituents onto the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 4-Bromo-8-nitroisoquinoline presents itself as a versatile intermediate, featuring two key functional groups—a bromine atom and a nitro group—that are amenable to a wide range of chemical transformations. This dual functionality enables the synthesis of complex molecular architectures, making it a valuable tool for the construction of compound libraries in drug discovery programs.

Physicochemical and Spectroscopic Properties

4-Bromo-8-nitroisoquinoline is a solid at room temperature.[4] While detailed experimental spectroscopic data is not extensively published, its key physicochemical properties gathered from various chemical suppliers are summarized below.

| Property | Value | Source |

| CAS Number | 677702-62-4 | [5][6] |

| Molecular Formula | C₉H₅BrN₂O₂ | [4][5] |

| Molecular Weight | 253.05 g/mol | [5] |

| Physical Form | Solid | [4] |

| Boiling Point | 379.9 ± 27.0 °C at 760 mmHg | |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 4°C | |

| InChI Key | KPCPLMDZUBRAKV-UHFFFAOYSA-N | [4][5] |

Predicted Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, with chemical shifts influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum would display nine signals corresponding to the carbon atoms of the isoquinoline ring. The carbons bearing the bromine and nitro groups would exhibit characteristic shifts.

-

IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the C=N and C=C stretching vibrations of the isoquinoline ring, as well as strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis Methodology: A Proposed Pathway

A general procedure for the synthesis of 4-bromoisoquinoline involves the reaction of isoquinoline hydrochloride with bromine in nitrobenzene at elevated temperatures.[12] Subsequent nitration of 4-bromoisoquinoline would be expected to yield a mixture of isomers, with the 8-nitro derivative being one of the products. The directing effects of the existing substituents and the reaction conditions would need to be carefully optimized to favor the desired isomer.

Proposed Synthetic Workflow

Step-by-Step Proposed Protocol:

Step 1: Synthesis of 4-Bromoisoquinoline (Adapted from a general procedure[12])

-

To a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, add isoquinoline hydrochloride and nitrobenzene.

-

Heat the mixture with stirring to approximately 180°C to obtain a clear solution.

-

Add bromine dropwise to the solution over a period of 1-2 hours, maintaining the temperature.

-

Continue heating and stirring for several hours until the evolution of hydrogen chloride gas ceases.

-

Allow the reaction mixture to cool, which may result in the precipitation of the product.

-

Isolate the crude 4-bromoisoquinoline by filtration and purify by recrystallization or column chromatography.

Step 2: Nitration of 4-Bromoisoquinoline

-

Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 4-bromoisoquinoline to the cooled sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 4-bromoisoquinoline in sulfuric acid, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filter the solid, wash with water until neutral, and dry.

-

Purify the crude product by column chromatography to separate the 4-bromo-8-nitroisoquinoline isomer from other potential isomers.

Chemical Reactivity and Derivatization

The synthetic utility of 4-bromo-8-nitroisoquinoline lies in the differential reactivity of its two key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[13][14] These reactions typically tolerate a wide range of functional groups, including the nitro group.[15]

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron compound.[16][17] This would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position.

Suzuki-Miyaura Coupling Reaction

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 4-position.

Step-by-Step General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 4-bromo-8-nitroisoquinoline, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to a specified temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group at the 8-position can be readily reduced to a primary amine, which serves as a versatile handle for further derivatization.[18][19] This transformation opens up a plethora of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and reductive amination.

Reduction of the Nitro Group

Step-by-Step General Protocol for Nitro Group Reduction:

-

Dissolve 4-bromo-8-nitroisoquinoline in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Add a reducing agent such as tin(II) chloride, iron powder in the presence of an acid (e.g., HCl or NH₄Cl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

If using a metal/acid system, neutralize the reaction mixture with a base (e.g., NaHCO₃ or NaOH solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

-

Purify the resulting 8-amino-4-bromoisoquinoline if necessary.

Potential Applications in Drug Discovery

The structural features of 4-bromo-8-nitroisoquinoline make it an attractive starting material for the synthesis of novel therapeutic agents. The isoquinoline scaffold is present in a number of clinically used drugs.[3][20]

-

Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity.[1][18] The ability to introduce diverse substituents at the 4- and 8-positions of the isoquinoline core allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.

-

Antibacterial and Antifungal Agents: Chloro- and other halogen-containing heterocyclic compounds have shown promise as antibacterial and antifungal agents.[18] Derivatization of 4-bromo-8-nitroisoquinoline could lead to the discovery of new antimicrobial agents.

-

Enzyme Inhibitors: The isoquinoline framework can be tailored to interact with the active sites of various enzymes. The functional handles on 4-bromo-8-nitroisoquinoline provide the means to synthesize targeted enzyme inhibitors.

Safety Information

4-Bromo-8-nitroisoquinoline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Pictograms: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) for comprehensive safety information, including handling, storage, and disposal procedures.[21][22]

Conclusion

4-Bromo-8-nitroisoquinoline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for selective and sequential modifications, providing access to a wide array of complex isoquinoline derivatives. The potential for derivatization through well-established methodologies like palladium-catalyzed cross-coupling and nitro group reduction makes it a strategic starting material for the development of novel compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of 4-bromo-8-nitroisoquinoline is warranted to fully explore its potential in drug discovery.

References

-

Huang, Q., Hunter, J. A., & Larock, R. C. (2001). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry, 66(14), 4833–4839. [Link]

-

Dandapani, S., & Curran, D. P. (2004). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Journal of the American Chemical Society, 126(38), 11848–11849. [Link]

-

Myers, A. G., & Si, C. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(40), 9482–9485. [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 98. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Kumar, P., & Kumar, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13886. [Link]

-

Kumar, A., & Kumar, P. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 13(1), 1–25. [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-BROMO-8-NITROISOQUINOLINE | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 677702-62-4 | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. prepchem.com [prepchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nobelprize.org [nobelprize.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. chemscene.com [chemscene.com]

A Comprehensive Spectroscopic Guide to 4-Bromo-8-nitroisoquinoline

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-bromo-8-nitroisoquinoline (CAS: 677702-62-4), a key heterocyclic building block in medicinal and materials chemistry.[1] The strategic placement of the electron-withdrawing nitro group and the versatile bromo substituent makes this molecule a valuable intermediate for further chemical modification. Accurate spectroscopic characterization is paramount for confirming its identity and purity in any research and development setting.

This document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive but robust characterization of the title compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected data and providing standardized protocols for its acquisition.

Molecular & Chemical Properties

A summary of the fundamental properties of 4-bromo-8-nitroisoquinoline is essential for contextualizing the spectroscopic data.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrN₂O₂ | [2][3] |

| Molecular Weight | 253.05 g/mol | [2][4] |

| CAS Number | 677702-62-4 | [4] |

| Appearance | Solid | [2] |

| Purity (Typical) | >95% | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 4-bromo-8-nitroisoquinoline, we expect five distinct signals in the aromatic region of the ¹H NMR spectrum and nine signals in the ¹³C NMR spectrum.

The proton chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group at the C8 position is a strong electron-withdrawing group, which will significantly deshield (shift downfield) protons on the same ring, particularly the proton at C7. The bromine at C4 is also electron-withdrawing via induction but can donate electron density through resonance. The isoquinoline nitrogen atom deshields adjacent protons (C1 and C3).

Based on data from related structures like 5-nitroisoquinoline and 5-bromo-8-nitroisoquinoline, the following assignments are predicted.[1][5]

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Rationale & Comparative Insights |

| H-1 | ~9.4 - 9.6 | Singlet (s) | Adjacent to the heterocyclic nitrogen, significantly deshielded. In 5-nitroisoquinoline, H-1 appears at 9.39 ppm.[5] |

| H-3 | ~8.7 - 8.9 | Singlet (s) | Adjacent to nitrogen and ortho to the bromine atom. |

| H-5 | ~8.4 - 8.6 | Doublet (d) | Part of the nitro-substituted ring system, coupled to H-6. |

| H-6 | ~7.8 - 8.0 | Triplet (t) | Coupled to both H-5 and H-7. Expected to be the most upfield signal in this ring. |

| H-7 | ~8.2 - 8.4 | Doublet (d) | Ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. Coupled to H-6. |

The carbon spectrum will show nine distinct signals, as there are no elements of symmetry in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[6] The carbons directly attached to the electronegative substituents (C4-Br and C8-NO₂) will have their chemical shifts significantly altered.

-

C-Br (C4): The carbon attached to bromine is expected in the 120-130 ppm range.[7][8]

-

C-NO₂ (C8): The carbon bearing the nitro group will be strongly deshielded, likely appearing around 145-150 ppm.

-

Other Aromatic Carbons: The remaining seven carbons will resonate within the typical aromatic region, with those closer to the nitrogen and nitro group appearing further downfield.[6]

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C-1 | ~152 | Adjacent to nitrogen. |

| C-3 | ~145 | Adjacent to nitrogen. |

| C-4 | ~125 | Direct attachment to bromine causes a characteristic shift.[8] |

| C-4a | ~135 | Bridgehead carbon. |

| C-5 | ~125 | |

| C-6 | ~130 | |

| C-7 | ~120 | |

| C-8 | ~148 | Direct attachment to the electron-withdrawing nitro group. |

| C-8a | ~128 | Bridgehead carbon. |

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of 4-bromo-8-nitroisoquinoline in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is crucial; CDCl₃ is a common solvent for many organic compounds.[7][8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0.0 ppm.[7] This ensures comparability across different experiments and instruments.

-

Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.[9][10] Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.[11] This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon environment. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

For 4-bromo-8-nitroisoquinoline, we expect a distinct molecular ion peak that reflects the isotopic abundance of bromine.

-

Molecular Ion (M⁺˙): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two molecular ion peaks of nearly equal intensity:

-

M⁺˙: m/z = 252 (for C₉H₅⁷⁹BrN₂O₂)

-

[M+2]⁺˙: m/z = 254 (for C₉H₅⁸¹BrN₂O₂) This characteristic "doublet" is a definitive indicator of a monobrominated compound.

-

-

Fragmentation: The fragmentation of aromatic nitro compounds often proceeds through the loss of small radical species. [12]The presence of the stable aromatic core means the molecular ion peak will be prominent. [13]

m/z (Predicted) Ion Structure Rationale for Formation 252 / 254 [C₉H₅BrN₂O₂]⁺˙ Molecular Ion (M⁺˙) and its bromine isotope peak. 222 / 224 [M - NO]⁺ Loss of a nitric oxide radical, common in nitroaromatics. [12] 206 / 208 [M - NO₂]⁺ Loss of a nitrogen dioxide radical, a primary fragmentation pathway. [12] 127 [M - Br - NO₂]⁺ Loss of both substituents, yielding the isoquinoline cation fragment. | 173 | [M - Br]⁺ | Loss of a bromine radical. |

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and semi-polar molecules, often coupled with liquid chromatography (LC). [14]

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid. Formic acid aids in protonation to form [M+H]⁺ ions.

-

Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min) to obtain a continuous signal.

-

Instrument Settings (Positive Ion Mode):

-

Ionization Mode: ESI positive. The target molecule is expected to be observed as the protonated molecule, [M+H]⁺, at m/z 254 and 256.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~120-150 °C.

-

Desolvation Gas: Nitrogen, at a temperature of ~300-400 °C and a flow rate appropriate for the instrument.

-

-

Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the [M+H]⁺ ion pair.

-

Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ precursor ion (e.g., m/z 254) and applying collision energy (CID) to induce fragmentation. This will generate the fragment ions listed in the table above. [15]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-BROMO-8-NITROISOQUINOLINE | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-8-nitroisoquinoline | C9H5BrN2O2 | CID 57498010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 677702-62-4 Cas No. | 4-Bromo-8-nitroisoquinoline | Apollo [store.apolloscientific.co.uk]

- 5. 5-Nitroisoquinoline(607-32-9) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. whitman.edu [whitman.edu]

- 14. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Bromo-8-nitroisoquinoline in Organic Solvents

Introduction

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. 4-Bromo-8-nitroisoquinoline is a key heterocyclic building block, valued for its potential in the synthesis of novel therapeutic candidates. The bromo and nitro substituents offer versatile handles for further chemical modification, making this compound a critical intermediate. However, the successful progression of any compound from synthesis to application is fundamentally governed by its physicochemical properties, chief among them being solubility.

Solubility dictates every stage of the development pipeline, from the design of synthetic workups and purification strategies like recrystallization to the formulation of the final active pharmaceutical ingredient (API). A comprehensive understanding of a compound's behavior in various organic solvents is not merely academic; it is a prerequisite for efficient process development, robust analytical method design, and the creation of effective delivery systems.

Physicochemical Profile and Solubility Predictions

To understand the solubility of 4-Bromo-8-nitroisoquinoline, we must first examine its molecular structure and inherent properties.

Molecular Structure:

Key Physicochemical Properties: [1][2][3]

-

Molecular Formula: C₉H₅BrN₂O₂

-

Molecular Weight: 253.06 g/mol

-

Physical Form: Solid at room temperature

-

CAS Number: 677702-62-4

Structural Analysis and Solubility Predictions:

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The polarity of 4-Bromo-8-nitroisoquinoline is complex, arising from a combination of its constituent parts:

-

Isoquinoline Core: The bicyclic aromatic system is largely non-polar and hydrophobic.

-

Nitrogen Atom (in the ring): The lone pair of electrons on the isoquinoline nitrogen can act as a hydrogen bond acceptor, contributing a degree of polarity.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond and contributing to the overall dipole moment. It is, however, generally considered to add more hydrophobicity than polarity.

Overall Prediction: The presence of the highly polar nitro group and the isoquinoline nitrogen suggests that 4-Bromo-8-nitroisoquinoline will exhibit poor solubility in non-polar solvents like heptane or cyclohexane. Conversely, it is expected to be more soluble in polar organic solvents.[5] Its solubility will likely be highest in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through strong dipole-dipole interactions. Solubility in polar protic solvents like ethanol or methanol is expected to be moderate, facilitated by hydrogen bonding with the nitro group and the ring nitrogen.

Rationale for Solvent Selection

A systematic solubility study requires testing a panel of solvents that span the full spectrum of polarity and functionality. This approach not only identifies optimal solvents for specific applications but also provides a comprehensive dataset for building predictive solubility models. The following solvents are recommended for an initial screen.

| Solvent Class | Example Solvent(s) | Primary Interactions with Solute |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Strong dipole-dipole interactions; excellent for polar compounds. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen bonding capabilities; dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity; can act as hydrogen bond acceptors. |

| Ketones | Acetone, 2-Butanone (MEK) | Significant dipole moment; good general-purpose solvents. |

| Esters | Ethyl Acetate | Moderate polarity; accepts hydrogen bonds. |

| Halogenated | Dichloromethane (DCM), Chloroform | Can dissolve compounds of moderate polarity; weak H-bond donor. |

| Aromatic | Toluene | Primarily non-polar; dissolves compounds via van der Waals forces. |

| Non-Polar | Heptane, Hexane | Van der Waals forces only; poor solvents for polar compounds. |

Experimental Determination of Solubility: A Validated Protocol

The absence of published data necessitates experimental determination.[6] The isothermal shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and accuracy.

Workflow for Solubility Determination

The overall experimental process follows a logical sequence from preparation to final analysis, ensuring data integrity at each stage.

Caption: Experimental workflow for isothermal solubility determination.

Step-by-Step Quantitative Protocol

This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

I. Materials and Equipment

-

4-Bromo-8-nitroisoquinoline (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4 decimal places)

-

Calibrated positive displacement pipettes

-

2 mL glass vials with screw caps and PTFE septa

-

Thermostatic shaker/incubator

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes for dilution

-

HPLC system with a UV detector or a calibrated UV-Vis spectrophotometer

II. Experimental Procedure

-

Preparation:

-

Add approximately 20-30 mg of 4-Bromo-8-nitroisoquinoline to a pre-weighed 2 mL glass vial. The key is to add sufficient excess solid to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium.

-

Record the exact mass of the compound added.

-

Accurately add 1.0 mL of the selected organic solvent to the vial using a calibrated pipette.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the samples at a constant speed (e.g., 250 rpm) for 48 to 72 hours.

-

Causality Check: A 48-72 hour period is crucial to ensure the system reaches true thermodynamic equilibrium. Shorter times risk measuring a transient, non-saturated state, leading to an underestimation of solubility. A preliminary kinetic study can confirm the minimum time required.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to rest in the thermostatic bath for 30 minutes to let the excess solid settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Trustworthiness Step: Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm PTFE syringe filter. Filtration is non-negotiable; it prevents microscopic solid particles from being carried over, which would artificially inflate the measured concentration. PTFE is chosen for its broad chemical compatibility.

-

Accurately dilute the filtered supernatant with the same solvent used for the experiment to bring the concentration within the linear range of the analytical method. A dilution factor of 100 or 1000 is common.

-

-

Concentration Analysis (HPLC-UV Method)

-

Prepare a series of calibration standards of 4-Bromo-8-nitroisoquinoline of known concentrations in the chosen solvent.

-

Analyze the calibration standards and the diluted sample by HPLC-UV. The aromatic nature of the compound makes it an excellent chromophore for UV detection (typically between 254-360 nm).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the diluted sample using the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration of saturated solution (mg/mL)

-

Solubility (mol/L) = [Solubility (mg/mL) / Molecular Weight (253.06 g/mol )] * (1 g / 1000 mg) * (1000 mL / 1 L)

-

Data Presentation

Quantitative results should be meticulously documented to allow for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of 4-Bromo-8-nitroisoquinoline at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Heptane | Non-Polar | TBD | TBD | |

| Toluene | Aromatic | TBD | TBD | |

| Dichloromethane | Halogenated | TBD | TBD | |

| Ethyl Acetate | Ester | TBD | TBD | |

| Acetone | Ketone | TBD | TBD | |

| Acetonitrile | Polar Aprotic | TBD | TBD | |

| Isopropanol | Polar Protic | TBD | TBD | |

| Ethanol | Polar Protic | TBD | TBD | |

| Dimethylformamide (DMF) | Polar Aprotic | TBD | TBD | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | TBD | TBD | |

| (TBD: To Be Determined experimentally) |

Conclusion

While direct solubility data for 4-Bromo-8-nitroisoquinoline is sparse, a systematic and rigorous experimental approach can quickly generate the high-quality data required by researchers. By understanding the physicochemical drivers of solubility and employing a validated protocol like the isothermal shake-flask method, scientists can confidently determine the behavior of this critical intermediate in any relevant organic solvent. This knowledge is paramount for accelerating synthetic chemistry, streamlining process development, and ultimately, facilitating the journey of novel isoquinoline-based compounds from the laboratory to clinical application.

References

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57498010, 4-Bromo-8-nitroisoquinoline. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Solubility of Things. 8-Nitroquinoline | Solubility of Things. [Link]

-

University of California, Davis. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. 4-Bromo-8-nitroisoquinoline | 677702-62-4 [sigmaaldrich.com]

- 2. 4-BROMO-8-NITROISOQUINOLINE | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-8-nitroisoquinoline | C9H5BrN2O2 | CID 57498010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

Purity Analysis of 4-Bromo-8-nitroisoquinoline: A Technical Guide for Drug Development Professionals

Introduction

4-Bromo-8-nitroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern offers a scaffold for the synthesis of a diverse range of pharmacologically active molecules. As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety, efficacy, and reproducibility of the final drug product. This technical guide provides a comprehensive overview of the purity analysis of 4-Bromo-8-nitroisoquinoline, offering a scientifically grounded framework for researchers, scientists, and drug development professionals. The methodologies and rationale presented herein are rooted in established analytical principles and draw upon documented procedures for analogous isoquinoline derivatives to ensure a robust and reliable approach.

Physicochemical Characterization

A foundational aspect of purity analysis is the unambiguous identification of the target compound. The following table summarizes the key physicochemical properties of 4-Bromo-8-nitroisoquinoline.

| Property | Value | Source |

| Chemical Formula | C₉H₅BrN₂O₂ | [1] |

| Molecular Weight | 253.055 g/mol | [1] |

| CAS Number | 677702-62-4 | [1] |

| Appearance | Solid | [1] |

| Purity (Typical) | 95-98% | , [1][2] |

Impurity Profiling: A Synthesis-Based Approach

A robust purity analysis begins with a thorough understanding of the potential impurities that may arise during the synthesis of 4-Bromo-8-nitroisoquinoline. While a specific synthetic route for this compound is not widely published, a plausible and efficient pathway can be extrapolated from the well-documented synthesis of its isomer, 5-bromo-8-nitroisoquinoline.[3] This process typically involves the bromination of isoquinoline followed by nitration.

The following diagram illustrates a probable synthetic pathway and the potential impurities that could be generated at each step.

Caption: Plausible synthesis and impurity profile of 4-Bromo-8-nitroisoquinoline.

Based on this synthetic rationale, the following categories of impurities should be considered during purity analysis:

-

Starting Materials: Residual isoquinoline and 4-bromoisoquinoline.

-

Intermediates: Incomplete reactions can lead to the presence of synthetic precursors.

-

By-products:

-

Regioisomers: Formation of other brominated or nitrated isomers (e.g., 5-bromo-8-nitroisoquinoline, 4-bromo-5-nitroisoquinoline). The synthesis of 5-bromo-8-nitroisoquinoline notes the difficulty in removing the 8-bromoisoquinoline isomer, highlighting the importance of chromatographic separation.[3]

-

Over-reaction Products: Di-brominated or di-nitrated isoquinolines.

-

-

Reagents and Solvents: Residual reagents from the bromination and nitration steps, as well as any solvents used in the synthesis and purification.

A comprehensive purity analysis must employ analytical techniques capable of separating and detecting these potential impurities.

Analytical Methodologies for Purity Determination

A multi-faceted approach utilizing chromatographic and spectroscopic techniques is essential for a thorough purity assessment of 4-Bromo-8-nitroisoquinoline.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of non-volatile, polar organic molecules like 4-Bromo-8-nitroisoquinoline. The method's high resolution makes it ideal for separating the target compound from closely related impurities.

Rationale for Method Development:

The selection of chromatographic conditions is critical for achieving optimal separation. For isoquinoline derivatives, a C18 stationary phase is a common and effective choice. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the basic nitrogen in the isoquinoline ring.

Experimental Protocol: RP-HPLC for Purity Analysis

The following protocol is a robust starting point for the purity analysis of 4-Bromo-8-nitroisoquinoline, based on established methods for similar compounds.[4]

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or DAD for peak purity analysis).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-Bromo-8-nitroisoquinoline sample.

-

Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

System Suitability:

Before sample analysis, the performance of the HPLC system should be verified through a series of system suitability tests. This ensures the reliability and consistency of the analytical data.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures symmetrical peaks for accurate integration. |

| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates the precision of the injection and detection system. |

The following diagram outlines the HPLC workflow for purity analysis.

Caption: HPLC workflow for purity analysis of 4-Bromo-8-nitroisoquinoline.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile or semi-volatile impurities, such as residual solvents or certain reaction by-products, GC-MS is a powerful technique.

Rationale for Application:

GC-MS provides excellent separation of volatile compounds and offers definitive identification through mass spectral data. This is particularly useful for identifying unknown peaks in the chromatogram.

Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation:

-

Gas chromatograph with a headspace autosampler and a mass selective detector.

-

-

GC Conditions:

-

Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

-

Sample Preparation (Headspace):

-

Accurately weigh approximately 100 mg of the 4-Bromo-8-nitroisoquinoline sample into a headspace vial.

-

Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

-

Seal the vial and incubate at a specified temperature (e.g., 80 °C) before injection.

-

Spectroscopic Techniques for Structural Confirmation

While HPLC provides quantitative data on purity, spectroscopic techniques are essential for the structural elucidation of the main component and any isolated impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of 4-Bromo-8-nitroisoquinoline and identifying any isomeric impurities. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the parent compound and its fragments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.

Conclusion

The purity analysis of 4-Bromo-8-nitroisoquinoline is a critical step in ensuring the quality and safety of pharmaceutical products derived from this important intermediate. A comprehensive approach, grounded in a thorough understanding of the synthetic pathway and potential impurities, is essential. The strategic application of chromatographic techniques, particularly RP-HPLC for non-volatile impurities and GC-MS for volatile components, provides a robust framework for quantitative purity assessment. These methods, coupled with spectroscopic techniques for structural confirmation, enable a high degree of confidence in the quality of 4-Bromo-8-nitroisoquinoline used in drug development. The protocols and rationale presented in this guide offer a solid foundation for developing and validating analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

-

Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Zhang, J., et al. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis, 66, 293-300. Available at: [Link]

-

Wu, Y., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 557-559. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Bromo-8-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-8-nitroisoquinoline is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectral properties, and reactivity. We will delve into the causal factors influencing its synthesis and reactivity, offering field-proven insights for its application in the development of novel chemical entities. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of complex molecules, particularly in the realm of drug discovery.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] The strategic introduction of substituents onto this scaffold profoundly influences the molecule's electronic properties, reactivity, and biological profile. The presence of a bromine atom at the C4-position and a nitro group at the C8-position in 4-Bromo-8-nitroisoquinoline creates a unique electronic landscape, rendering it a highly valuable intermediate for further chemical elaboration.

This guide will provide a detailed exploration of the synthesis and characterization of 4-Bromo-8-nitroisoquinoline, with a focus on the practical application of this knowledge in a research and development setting. We will also explore its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and discuss its potential in the synthesis of pharmacologically relevant compounds.

Molecular Structure and Physicochemical Properties

4-Bromo-8-nitroisoquinoline is a solid at room temperature with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.055 g/mol .[2][3] Its structure features an isoquinoline core substituted with a bromine atom at the 4-position and a nitro group at the 8-position.

Table 1: Physicochemical Properties of 4-Bromo-8-nitroisoquinoline

| Property | Value | Source(s) |

| CAS Number | 677702-62-4 | [2][4] |

| Molecular Formula | C₉H₅BrN₂O₂ | [2][3] |

| Molecular Weight | 253.055 g/mol | [2] |

| Physical Form | Solid | [2][5] |

| Boiling Point | 379.9 ± 27.0 °C at 760 mmHg | [4][5] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [4] |

| Purity (Typical) | 95-98% | [2][4] |

Synthesis of 4-Bromo-8-nitroisoquinoline: A Multi-step Approach

A reliable synthetic route to 4-Bromo-8-nitroisoquinoline involves a multi-step sequence starting from commercially available isoquinoline. A Chinese patent (CN104447547A) outlines a viable pathway that proceeds through key intermediates.[6][7][8] This approach offers good selectivity and is amenable to scale-up.

Synthetic Strategy Overview

The synthesis of 4-Bromo-8-nitroisoquinoline is not a trivial matter due to the directing effects of the substituents and the potential for isomer formation. A logical and reported pathway involves the initial nitration of isoquinoline, followed by bromination. However, this can lead to a mixture of isomers. A more controlled approach, as suggested by patent literature, involves the synthesis of an 8-substituted isoquinoline, followed by bromination at the 4-position.

Diagram 1: Proposed Synthetic Pathway for 4-Bromo-8-nitroisoquinoline

Caption: A proposed two-step synthesis of 4-Bromo-8-nitroisoquinoline.

Detailed Experimental Protocol (Adapted from CN104447547A)

The following protocol is an interpretation of the synthetic route described in the patent literature and should be adapted and optimized under appropriate laboratory settings.

Step 1: Synthesis of 8-Bromo-isoquinoline (Illustrative)

While the patent focuses on the subsequent steps, the synthesis of 8-bromoisoquinoline can be achieved through established methods, often involving electrophilic bromination of isoquinoline under controlled conditions to favor substitution at the 8-position.

Step 2: Nitration of 4-Nitroisoquinoline to yield 4-Nitro-8-bromo-isoquinoline

-

Rationale: The patent describes the bromination of 4-nitroisoquinoline to yield the target compound. This suggests that the nitro group at the 4-position directs the incoming bromo group to the 8-position. This is a key insight into controlling the regioselectivity of the halogenation.

-

Reaction: 4-nitroisoquinoline is reacted with a brominating agent. The patent mentions that this route can lead to 4-nitro-5-bromo-isoquinoline as the major product, with the desired 4-nitro-8-bromo-isoquinoline as a minor product, highlighting the challenges in controlling regioselectivity.[6][8]

Alternative and More Direct Route:

A more direct synthesis, as implied by the patent's focus on overcoming prior art limitations, would involve the nitration of a pre-brominated isoquinoline.

Protocol for the Nitration of 4-Bromoisoquinoline (Hypothetical, based on standard nitration conditions):

-

Dissolution: Dissolve 4-bromoisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C). The use of a strong acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing substitution to the benzene ring.

-

Nitration: Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature. The nitro group will preferentially add to the 8-position due to the directing effects of the existing ring system and the bromine substituent.

-

Quenching and Isolation: After the reaction is complete, pour the mixture over ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-Bromo-8-nitroisoquinoline.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom. Protons in proximity to the nitro group are expected to be shifted downfield.

¹³C NMR: The ¹³C NMR spectrum should display nine signals corresponding to the nine carbon atoms of the isoquinoline core. The carbons bearing the bromine and nitro groups will have their chemical shifts significantly affected.

Comparative Spectral Data: For reference, the experimental ¹H and ¹³C NMR data for the precursor, 4-bromoisoquinoline, and the isomer, 5-bromo-8-nitroisoquinoline, are provided below.

Table 2: NMR Data for 4-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Source |

| 4-Bromoisoquinoline | (CDCl₃) δ: 9.05 (s, 1H), 8.61 (s, 1H), 8.13 (d, J=8.4 Hz, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.82 (t, J=7.6 Hz, 1H), 7.69 (t, J=7.6 Hz, 1H) | (DMSO-d₆) δ: 152.9, 144.6, 134.3, 133.9, 129.3, 128.4, 127.9, 120.3, 118.5 | [9][10] |

| 5-Bromo-8-nitroisoquinoline | (DMSO-d₆) δ: 9.78 (s, 1H), 8.84 (d, J=5.9 Hz, 1H), 8.35 (d, J=8.2 Hz, 1H), 8.33 (d, J=8.3 Hz, 1H), 8.12 (dd, J=6.0, 0.8 Hz, 1H) | (DMSO-d₆) δ: 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9 | [4][9] |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-8-nitroisoquinoline is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Br stretching, and the aromatic C-H and C=C/C=N stretching vibrations of the isoquinoline ring.

-

NO₂ Stretching: Strong absorptions are anticipated around 1530-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

-

Aromatic C-H Stretching: Bands are expected above 3000 cm⁻¹.

-

C=C and C=N Stretching: A series of bands in the 1620-1450 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency region, typically below 800 cm⁻¹.

For comparison, the IR spectrum of 5-bromo-8-nitroisoquinoline shows characteristic peaks at 3053, 1619, 1580, 1485, and 1374 cm⁻¹.[4][9]

Mass Spectrometry (MS)

The mass spectrum of 4-Bromo-8-nitroisoquinoline should show a molecular ion peak (M⁺) at m/z 252 and an M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and bromine atom.

Reactivity and Synthetic Applications